(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Description
The compound (5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone features a bicyclo[2.2.1]heptane core modified with a sulfone group (2,2-dioxido) and a nitrogen atom at position 5 (5-aza). The methanone group bridges this core to a 5-chlorothiophen-2-yl substituent. The molecular formula is inferred as C₁₀H₉ClNO₃S₂ (molecular weight ~290.7 g/mol), calculated based on structural analogs . The chlorine atom on the thiophene ring may influence electronic properties and bioactivity by modulating steric and electronic interactions.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S2/c11-9-2-1-8(16-9)10(13)12-4-7-3-6(12)5-17(7,14)15/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUMPQKKVNKSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex bicyclic heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure
The chemical structure of the compound can be broken down into two primary components: a chlorothiophene moiety and a bicyclic azabicyclo[2.2.1] structure with dioxido and thio modifications. The presence of these functional groups is significant as they contribute to the compound's biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Core : Utilizing starting materials such as 5-chlorothiophene and appropriate azabicyclic precursors.
- Functionalization : Introducing dioxido and thio groups through oxidation and substitution reactions.
- Final Coupling : Attaching the chlorothiophene moiety to the bicyclic structure via nucleophilic substitution.
Antimicrobial Properties
Research has shown that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives of thiophenes have been reported to possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism is often attributed to the disruption of bacterial cell wall synthesis.
Anticancer Activity
Bicyclic heterocycles are frequently investigated for their anticancer properties. Studies indicate that compounds containing azabicyclic structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . The specific compound under discussion has shown promise in preliminary assays against cancer cell lines, suggesting a potential role as an anticancer agent.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity, particularly against carbonic anhydrases (CAs), which are important in various physiological processes including respiration and acid-base balance . Preliminary studies indicate that similar compounds can act as inhibitors of specific CA isoforms, potentially leading to therapeutic applications in conditions like glaucoma and epilepsy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Wang et al., 2018 | Antimicrobial Activity | Demonstrated that thiophene derivatives showed significant inhibition against E. coli with MIC values < 50 µg/mL. |
| Akocak et al., 2017 | Enzyme Inhibition | Identified novel bis-sulfonamide derivatives as potent inhibitors of hCA II and hCA IX with Ki values ranging from 0.4 to 861.1 nM, suggesting similar potential for our compound due to structural similarities. |
| Zhang et al., 2020 | Anticancer Activity | Reported that azabicyclic compounds induced apoptosis in breast cancer cells via mitochondrial pathway activation. |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the chlorothiophene moiety may facilitate penetration into bacterial membranes, leading to cell lysis.
- Enzyme Interaction : The bicyclic structure could mimic natural substrates or inhibitors, allowing it to bind effectively to target enzymes such as carbonic anhydrases.
- Apoptosis Induction : By affecting mitochondrial function, this compound may trigger programmed cell death pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares the target compound with three analogs sharing the 2-thia-5-azabicyclo[2.2.1]heptane core but differing in substituents:
Key Observations:
Substituent Effects on Molecular Weight: The 3-iodophenyl analog has the highest molecular weight (399.19 g/mol) due to iodine’s large atomic mass. The target compound’s molecular weight (~290.7 g/mol) is comparable to the quinoxaline analog (303.34 g/mol), suggesting moderate lipophilicity. The indole-containing analog has the lowest molecular weight (272.4 g/mol), likely due to the absence of a sulfone group.
The 3-iodophenyl group provides steric hindrance and polarizability, which may affect binding kinetics. The quinoxaline substituent offers an extended π-system for aromatic interactions, while the indole group enables hydrogen bonding via its NH group.
Sulfone vs. Thioether Core :
Hypothetical Pharmacological Implications
While experimental bioactivity data are unavailable in the provided evidence, structural comparisons suggest:
- The target compound ’s chlorine atom may enhance binding specificity to targets sensitive to halogen bonds (e.g., kinases or GPCRs).
- The 3-iodophenyl analog could serve as a radioligand in imaging studies due to iodine’s isotopic properties.
- The indole analog might exhibit improved blood-brain barrier penetration due to lower molecular weight and H-bonding capacity.
Q & A
Q. How can computational predictions of metabolic stability align with in vivo results?
- Adjust in silico models (e.g., Schrödinger’s QikProp) to account for species-specific CYP450 isoforms. Parallel in vitro microsomal assays (human vs. rat liver microsomes) reconcile discrepancies in t1/2 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
